N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline
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Overview
Description
N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline is an organic compound with the molecular formula C14H24N2 It is a derivative of aniline, characterized by the presence of a dimethylamino group and a 3-methylbutylamino group attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds, such as n,n-dimethylaniline, are known to interact with various biological targets .
Mode of Action
It’s known that n,n-dimethylaniline derivatives can undergo reactions with methylating agents to form quaternary ammonium salts .
Biochemical Pathways
N,n-dimethylaniline and its derivatives are known to be involved in various chemical reactions, serving as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting potential biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline typically involves the reaction of 4-(chloromethyl)aniline with N,N-dimethyl-3-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylaniline: A related compound with similar structural features but lacking the dimethylamino and 3-methylbutylamino groups.
4-Amino-1,2-dimethylbenzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline is unique due to the presence of both dimethylamino and 3-methylbutylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-methylbutylamino)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-12(2)9-10-15-11-13-5-7-14(8-6-13)16(3)4/h5-8,12,15H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALIQNMICRIDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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